7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
The compound 7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is an intricate organic molecule with potential applications in various scientific fields. It features a unique structure that combines several aromatic rings and functional groups, making it an interesting subject for chemical research.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring and the benzooxazinone core.
A common starting material might be 2-aminophenol, which undergoes chlorination to introduce the chloro group.
The oxadiazole ring can be constructed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
The final coupling step often involves the formation of a benzo[b][1,4]oxazin-3(4H)-one core through a condensation reaction.
Industrial Production Methods
Large-scale production may employ automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.
Solvent selection, temperature control, and purification steps are critical in scaling up the synthesis process.
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tolyl group or oxadiazole ring.
Reduction: : The chloro group and oxadiazole moiety can be reduced under suitable conditions.
Substitution: : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: : Halogens, sulfonyl chlorides, and alkylating agents.
Major Products
Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction may yield dechlorinated or partially reduced derivatives.
Substitution reactions produce a variety of functionalized derivatives depending on the reagent used.
Scientific Research Applications
The compound has diverse applications across various scientific disciplines:
Chemistry: : It can serve as a building block for synthesizing more complex molecules and for studying reaction mechanisms.
Medicine: : Its unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: : May be utilized in the synthesis of specialty chemicals or advanced materials.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with specific molecular targets:
Molecular Targets: : Potential targets include enzymes, receptors, or nucleic acids.
Pathways: : It may interfere with metabolic pathways or signal transduction pathways, leading to specific biological effects.
Similar Compounds
7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.
7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.
7-chloro-4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.
Uniqueness
The presence of the specific o-tolyl group in the compound gives it unique steric and electronic properties.
This uniqueness may lead to different biological activities and reactivity compared to similar compounds.
That’s all I have to say about 7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one! Hope you find it useful.
Properties
IUPAC Name |
7-chloro-4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-4-2-3-5-13(11)18-20-16(25-21-18)9-22-14-7-6-12(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOADWNALHMRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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